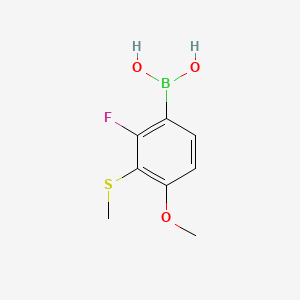![molecular formula C14H12F2O B14029753 (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a methyl group on one phenyl ring, and a hydroxymethyl group on the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 3,5-difluoro-4’-methylbiphenyl with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group is introduced at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic hydrogenation can enhance the efficiency and yield of the process. The overall yield for such processes can be quite high, with purities exceeding 97% .
化学反応の分析
Types of Reactions
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the reactivity of the hydroxymethyl group, making it more susceptible to nucleophilic attack. This compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
類似化合物との比較
Similar Compounds
- 3,5-Difluoro-4’-methyl-1,1’-biphenyl
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl
Uniqueness
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
特性
分子式 |
C14H12F2O |
|---|---|
分子量 |
234.24 g/mol |
IUPAC名 |
[2,6-difluoro-4-(4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H12F2O/c1-9-2-4-10(5-3-9)11-6-13(15)12(8-17)14(16)7-11/h2-7,17H,8H2,1H3 |
InChIキー |
ABGZJNZYOIHRIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)





![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)

![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)


